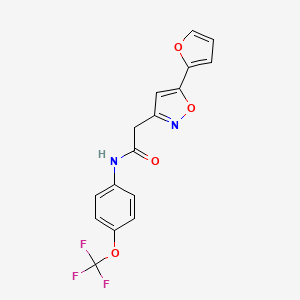

![molecular formula C14H24ClNO5 B2773987 Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate CAS No. 1803599-22-5](/img/structure/B2773987.png)

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

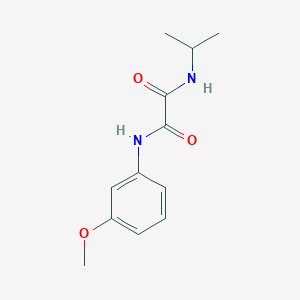

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate is a chemical compound with the CAS Number: 1803599-22-5 . It has a molecular weight of 321.8 . The IUPAC name for this compound is tert-butyl 3- ( (tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate .

Synthesis Analysis

The synthesis of this compound might involve the use of tert-butyloxycarbonyl-protected amino acids . These protected amino acids can be used as starting materials in peptide synthesis . The coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide has been found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H24ClNO5/c1-13(2,3)20-11(18)7-9(10(17)8-15)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3, (H,16,19) . This indicates that the compound contains 14 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications

- Hydrocarbon Moiety : The tert-butyl group plays a crucial role in chemical transformations. Researchers explore its use as a building block in organic synthesis due to its stability and reactivity .

- Chemoselective Reagent : tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, making it valuable in synthetic chemistry .

- Biodegradation Pathways : Investigating the involvement of tert-butyl groups in biosynthetic and biodegradation pathways sheds light on their biological relevance .

- Amino Acid Ionic Liquids (AAILs) : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are derived from tert-butyl-protected amino acids. These room-temperature ionic liquids have multiple reactive groups and find applications in green chemistry .

Chemical Synthesis and Transformations

Biocatalysis and Enzymatic Processes

Ionic Liquids and Green Chemistry

Future Directions

properties

IUPAC Name |

tert-butyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24ClNO5/c1-13(2,3)20-11(18)7-9(10(17)8-15)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHBKGXYYOJNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

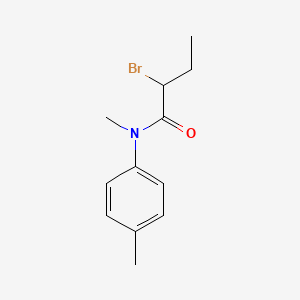

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)

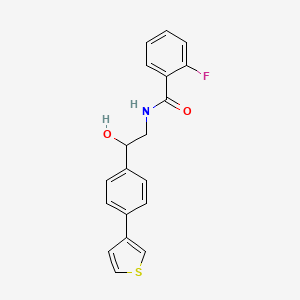

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

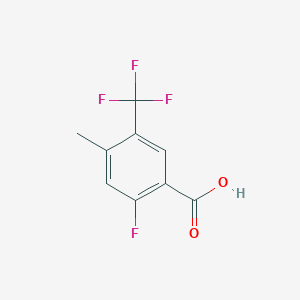

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)